

# Dolasetron in the Prophylaxis of Postoperative Nausea and Vomiting: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient satisfaction and potentially leading to adverse clinical outcomes. Among the armamentarium of antiemetic agents, the selective serotonin 5-HT3 receptor antagonists have become a cornerstone of prophylaxis. This guide provides a comprehensive meta-analysis of clinical trials involving **hydrodolasetron**, the active metabolite of dolasetron, for the prevention of PONV, comparing its performance against other therapeutic alternatives.

### **Comparative Efficacy of Antiemetics for PONV**

A comprehensive network meta-analysis of randomized controlled trials provides a broad perspective on the relative efficacy of various antiemetic agents in preventing PONV. The following table summarizes the findings for dolasetron and its key comparators.

Table 1: Comparative Efficacy of Dolasetron and Other Antiemetics for PONV Prophylaxis



| Intervention  | Comparator | Outcome                   | Relative Risk<br>(95% CI) | Certainty of<br>Evidence |
|---------------|------------|---------------------------|---------------------------|--------------------------|
| Dolasetron    | Placebo    | Prevention of Vomiting    | Favors<br>Dolasetron      | Low                      |
| Aprepitant    | Placebo    | Prevention of Vomiting    | 0.26 (0.18 to<br>0.38)    | High                     |
| Ramosetron    | Placebo    | Prevention of<br>Vomiting | 0.44 (0.32 to<br>0.59)    | High                     |
| Granisetron   | Placebo    | Prevention of<br>Vomiting | 0.45 (0.38 to<br>0.54)    | High                     |
| Dexamethasone | Placebo    | Prevention of Vomiting    | 0.51 (0.44 to<br>0.57)    | High                     |
| Ondansetron   | Placebo    | Prevention of Vomiting    | 0.55 (0.51 to<br>0.60)    | High                     |
| Droperidol    | Placebo    | Prevention of Vomiting    | Favors<br>Droperidol      | Moderate                 |
| Fosaprepitant | Placebo    | Prevention of Vomiting    | Favors<br>Fosaprepitant   | Moderate                 |
| Casopitant    | Placebo    | Prevention of Vomiting    | Favors<br>Casopitant      | Very Low                 |
| Tropisetron   | Placebo    | Prevention of<br>Vomiting | Favors<br>Tropisetron     | Very Low                 |

Data extracted from a Cochrane network meta-analysis.[1][2] The certainty of evidence for dolasetron was rated as low for the prevention of vomiting.[1][2]

## Head-to-Head Comparisons with other 5-HT3 Antagonists

Direct and indirect comparisons from meta-analyses focusing on 5-HT3 antagonists offer more specific insights into the relative performance of dolasetron within its class.



Table 2: Dolasetron vs. Other 5-HT3 Antagonists for PONV Prophylaxis

| Comparison                 | Outcome           | Key Findings                                                               |
|----------------------------|-------------------|----------------------------------------------------------------------------|
| Dolasetron vs. Ondansetron | Complete Response | No statistically significant difference in preventing PONV. [3][4][5]      |
| Dolasetron vs. Granisetron | Complete Response | Studies suggest comparable efficacy between dolasetron and granisetron.[6] |

### **Dose-Ranging Studies and Optimal Dosing**

Several studies have investigated the optimal dose of dolasetron for PONV prophylaxis. A pooled analysis of three large clinical trials concluded that an intravenous dose of 12.5 mg of dolasetron provided the maximal effective dose for preventing PONV, with no significant additional benefit at higher doses.[7] For oral administration, a 50 mg dose was found to be maximally effective.[3]

### **Safety and Tolerability**

The safety profile of dolasetron is consistent with other 5-HT3 receptor antagonists. The most commonly reported adverse events are mild to moderate and include headache and dizziness. [6][8]

Table 3: Common Adverse Events Associated with Dolasetron for PONV

| Adverse Event | Incidence        |
|---------------|------------------|
| Headache      | Mild to Moderate |
| Dizziness     | Mild to Moderate |

### **Experimental Protocols of Key Clinical Trials**

The following sections detail the methodologies of pivotal clinical trials that have informed the understanding of dolasetron's efficacy and safety in PONV. These trials adhere to the principles



outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement.[1][9][10][11] [12]

# Philip et al. (2000): Dolasetron for PONV Prophylaxis in Outpatient Surgery

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[6]
- Patient Population: 1030 patients undergoing outpatient surgery with general anesthesia.[6]
- Interventions: Patients received intravenous dolasetron mesylate at doses of 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.[6]
- Primary Outcome Measure: The proportion of patients with a "complete response," defined as being free of emesis and not requiring rescue medication for the 24-hour period after study drug administration.[6]
- Secondary Outcome Measures: Survival time without rescue medication and nausea assessment using a visual analogue scale (VAS).[6]

# Kovac et al. (1997): Treatment of Established PONV with Dolasetron

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 620 patients who developed PONV after outpatient surgery under general anesthesia.
- Interventions: Patients received a single intravenous dose of dolasetron at 12.5 mg, 25 mg,
   50 mg, or 100 mg, or a placebo.
- Primary Outcome Measure: "Complete response," defined as no emetic episodes and no need for rescue medication over 24 hours.
- Secondary Outcome Measures: Time to the first emetic episode or rescue medication, and patient-rated nausea and satisfaction with antiemetic therapy using a visual analog scale



(VAS).

# Mandatory Visualizations Signaling Pathway of 5-HT3 Receptor Antagonists



Click to download full resolution via product page

Caption: Mechanism of action of dolasetron (hydrodolasetron) in preventing PONV.

### PRISMA Flow Diagram for a Representative Meta-Analysis





Click to download full resolution via product page

Caption: PRISMA flow diagram illustrating the study selection process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. consort-spirit.org [consort-spirit.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. "Treatment of postoperative nausea and vomiting with single intravenous" by A L Kovac, P E Scuderi et al. [scholarlyworks.lvhn.org]
- 4. ashp.org [ashp.org]
- 5. researchgate.net [researchgate.net]



- 6. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention and treatment of postoperative nausea and vomiting PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CONSORT statement PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consolidated Standards of Reporting Trials Wikipedia [en.wikipedia.org]
- 10. CONSORT 2025 statement: updated guideline for reporting randomised trials | The BMJ [bmj.com]
- 11. resources.equator-network.org [resources.equator-network.org]
- 12. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dolasetron in the Prophylaxis of Postoperative Nausea and Vomiting: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601787#meta-analysis-of-clinical-trials-involvinghydrodolasetron-for-ponv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com